molecular formula C11H12N4O5S B12126297 2-(2,5-dioxoimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide

2-(2,5-dioxoimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B12126297
M. Wt: 312.30 g/mol
InChI Key: PUHWVVKTEXEEST-UHFFFAOYSA-N
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Description

2-(2,5-dioxoimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide: sulfamethoxazole , belongs to the class of sulfonamide antibiotics. It is widely used for its antibacterial properties and has been employed in the treatment of various infections. Sulfamethoxazole is often combined with trimethoprim (forming the co-trimoxazole combination) to enhance its efficacy against a broader spectrum of bacteria.

Preparation Methods

Synthetic Routes: Sulfamethoxazole can be synthesized through several routes. One common method involves the condensation of 4-aminobenzenesulfonamide (sulfanilamide) with 2,5-dioxoimidazolidine (a cyclic urea derivative). The reaction proceeds under acidic conditions, resulting in the formation of the target compound. The chemical equation for this reaction is as follows:

Sulfanilamide+2,5-dioxoimidazolidineSulfamethoxazole\text{Sulfanilamide} + \text{2,5-dioxoimidazolidine} \rightarrow \text{Sulfamethoxazole} Sulfanilamide+2,5-dioxoimidazolidine→Sulfamethoxazole

Industrial Production: The industrial production of sulfamethoxazole involves large-scale synthesis using optimized conditions. Manufacturers carefully control reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields. The compound is subsequently purified and formulated into pharmaceutical products.

Chemical Reactions Analysis

Reactions: Sulfamethoxazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group in the imidazole ring can occur.

    Substitution: Substitution reactions at the aromatic ring are possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation.

    Substitution: Aromatic substitution reactions often use Lewis acids or strong bases.

Major Products: The major products depend on the specific reaction conditions. For example:

  • Oxidation may yield sulfoxides or sulfones.
  • Reduction leads to the corresponding amines.
  • Substitution can result in various derivatives.

Scientific Research Applications

Sulfamethoxazole finds applications in:

    Antibacterial Therapy: It is effective against Gram-positive and Gram-negative bacteria.

    Urinary Tract Infections: Sulfamethoxazole is commonly used to treat UTIs.

    Pneumocystis jirovecii Pneumonia: It is part of the standard treatment for this opportunistic infection in immunocompromised patients.

Mechanism of Action

Sulfamethoxazole inhibits bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. By disrupting folate production, it impairs DNA and RNA synthesis, ultimately leading to bacterial cell death.

Comparison with Similar Compounds

Sulfamethoxazole is unique due to its combination with trimethoprim in co-trimoxazole. Other similar compounds include sulfadiazine, sulfisoxazole, and sulfacetamide.

: RxList. (2021). Bactrim (sulfamethoxazole and trimethoprim) Tablets. Retrieved from source

Properties

Molecular Formula

C11H12N4O5S

Molecular Weight

312.30 g/mol

IUPAC Name

2-(2,5-dioxoimidazolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C11H12N4O5S/c12-21(19,20)8-3-1-7(2-4-8)14-9(16)6-15-10(17)5-13-11(15)18/h1-4H,5-6H2,(H,13,18)(H,14,16)(H2,12,19,20)

InChI Key

PUHWVVKTEXEEST-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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